![molecular formula C21H21N3O2 B5615844 2-[2-oxo-2-(1-piperidinyl)ethyl]-4-phenyl-1(2H)-phthalazinone](/img/structure/B5615844.png)
2-[2-oxo-2-(1-piperidinyl)ethyl]-4-phenyl-1(2H)-phthalazinone
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Overview
Description
Synthesis Analysis
The synthesis of 2-[2-oxo-2-(1-piperidinyl)ethyl]-4-phenyl-1(2H)-phthalazinone and related compounds involves multiple steps, including condensation, cyclization, and modifications of the phthalazinone skeleton. These processes are crucial for introducing different functional groups and achieving desired pharmacological activities. Notably, compounds related to phthalazinones have been synthesized to evaluate their thromboxane A2 synthetase-inhibitory and bronchodilatory activities, highlighting the importance of the phenyl moiety and specific groups at the 4-position for activity (Yamaguchi et al., 1994).
Molecular Structure Analysis
The molecular and crystal structures of related compounds, such as 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine, have been determined by X-ray diffraction analysis. These studies provide insights into the conformational flexibility of the molecule and its ability to form an extended network of intramolecular and intermolecular hydrogen bonds, influencing the compound's physical and chemical behavior (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Phthalazinone derivatives undergo various chemical reactions, including condensation with secondary amines and formaldehyde to yield N-Mannich bases, reaction with acrylonitrile for cyanoethylation, and interaction with aromatic thiols. These reactions are pivotal for modifying the chemical structure and achieving specific properties and activities (Mustafa et al., 1964).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are hazardous due to their reactivity, while others are hazardous due to their toxicity. Without specific data, it’s hard to predict the safety and hazards associated with this compound .
Future Directions
The future directions for research on this compound would depend on its intended use. If it has potential therapeutic properties, future research could involve preclinical and clinical trials. If it has interesting chemical properties, future research could involve studying these properties in more detail .
properties
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethyl)-4-phenylphthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-19(23-13-7-2-8-14-23)15-24-21(26)18-12-6-5-11-17(18)20(22-24)16-9-3-1-4-10-16/h1,3-6,9-12H,2,7-8,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USJVWHCKAIJJAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-oxo-2-(piperidin-1-yl)ethyl]-4-phenylphthalazin-1(2H)-one |
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